molecular formula C16H16FN3O3S B2486737 1-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034545-01-0

1-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No. B2486737
CAS RN: 2034545-01-0
M. Wt: 349.38
InChI Key: XULQTSDZJVGBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including the use of palladium-catalyzed reactions to yield methylsulfonyl-indoles with various functional groups in one step, indicating a potential pathway for synthesizing complex sulfonamides and pyrazoles (Sakamoto et al., 1988).

Molecular Structure Analysis

Molecular and supramolecular structures of sulfonamide derivatives reveal significant information about their conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the behavior of sulfonamides in biological systems and materials science (Danielle L Jacobs et al., 2013).

Chemical Reactions and Properties

Research on the reactivity of related compounds underlines the importance of sulfonamide groups in facilitating various chemical reactions, including the nucleophilic fluoromethylation of alkyl and benzyl halides, highlighting the versatility and reactivity of sulfonamide-containing compounds (G. Prakash et al., 2009).

Scientific Research Applications

Furan Derivatives in Scientific Research

Furan derivatives are explored for their potential in stoichiometric and catalytic reactions. For instance, the reactivity of TpRu(CO)(NCMe)(Me) with furan demonstrates carbon−hydrogen bond activation, leading to methane production and further catalytic applications in forming 2-ethylfuran from ethylene and furan, showcasing the utility of furan derivatives in organometallic chemistry and catalysis (Pittard et al., 2004). Another study highlights a two-phase system for the synthesis of furylmethane derivatives, presenting an efficient method for the high-yield production of tri(furyl)methane from furfural and furan, emphasizing the role of furan derivatives in green chemistry and synthesis optimization (Shinde & Rode, 2017).

Pyrazole Derivatives in Chemical Synthesis

Pyrazole derivatives are significant in the synthesis of complex molecules. For example, the synthesis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes showcases the versatility of pyrazole derivatives in forming compounds with potential biological activities, highlighting their importance in medicinal chemistry and organometallic synthesis (Li et al., 2010).

properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-14-6-2-1-5-13(14)12-24(21,22)19-11-15(16-7-3-10-23-16)20-9-4-8-18-20/h1-10,15,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULQTSDZJVGBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.